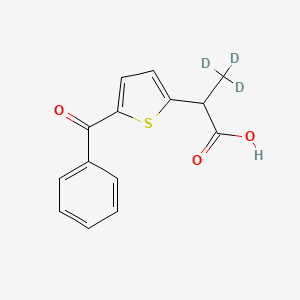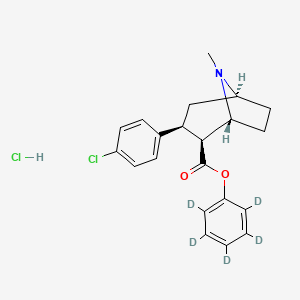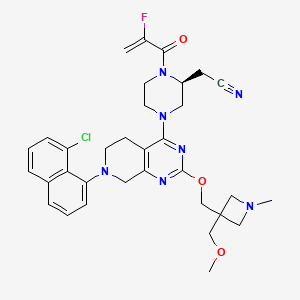
KRAS G12C inhibitor 20
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12C inhibitor 20 is a small molecule designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in a cysteine substitution at codon 12 of the KRAS gene, leading to uncontrolled cell proliferation and tumor growth. KRAS G12C inhibitors, such as this compound, covalently bind to the mutant cysteine, locking the protein in its inactive GDP-bound state and preventing downstream signaling pathways that promote cancer cell survival and proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 20 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of high-throughput reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve high efficiency, scalability, and cost-effectiveness while maintaining stringent quality control standards .
化学反应分析
Types of Reactions
KRAS G12C inhibitor 20 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper iodide), and specific temperature and pressure settings to optimize reaction rates and yields .
Major Products
The major products formed from these reactions include various intermediates and the final this compound compound. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm their structure and purity .
科学研究应用
KRAS G12C inhibitor 20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12C inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS G12C inhibition on cancer cell lines.
Medicine: Utilized in preclinical and clinical studies to evaluate its therapeutic potential in treating cancers harboring the KRAS G12C mutation.
Industry: Applied in the development of new cancer therapies and drug discovery programs targeting KRAS mutations .
作用机制
KRAS G12C inhibitor 20 exerts its effects by covalently binding to the mutant cysteine residue at codon 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing the activation of downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, this compound effectively reduces cancer cell proliferation and induces apoptosis .
相似化合物的比较
Similar Compounds
Similar compounds to KRAS G12C inhibitor 20 include:
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor for the treatment of NSCLC.
Adagrasib (MRTX849): Another KRAS G12C inhibitor currently in clinical trials for various cancers.
Glecirasib (JAB-21822): A KRAS G12C inhibitor being investigated in combination with other targeted therapies .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the KRAS G12C mutation. It has shown promising preclinical and clinical results, demonstrating potent anti-tumor activity and a favorable safety profile. Its unique chemical structure and mechanism of action make it a valuable addition to the arsenal of targeted cancer therapies .
属性
分子式 |
C33H37ClFN7O3 |
|---|---|
分子量 |
634.1 g/mol |
IUPAC 名称 |
2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[3-(methoxymethyl)-1-methylazetidin-3-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C33H37ClFN7O3/c1-22(35)31(43)42-15-14-41(16-24(42)10-12-36)30-25-11-13-40(28-9-5-7-23-6-4-8-26(34)29(23)28)17-27(25)37-32(38-30)45-21-33(20-44-3)18-39(2)19-33/h4-9,24H,1,10-11,13-21H2,2-3H3/t24-/m0/s1 |
InChI 键 |
WGNKFEDTYNVQAY-DEOSSOPVSA-N |
手性 SMILES |
CN1CC(C1)(COC)COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F |
规范 SMILES |
CN1CC(C1)(COC)COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



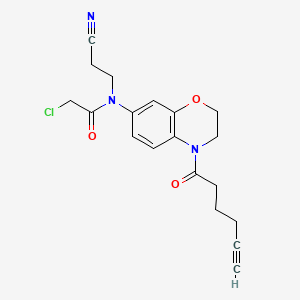
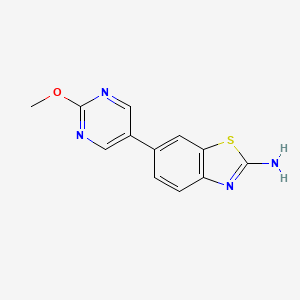
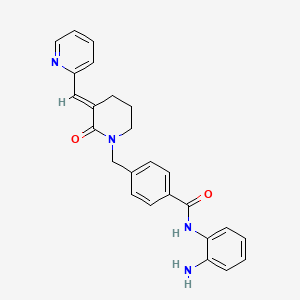
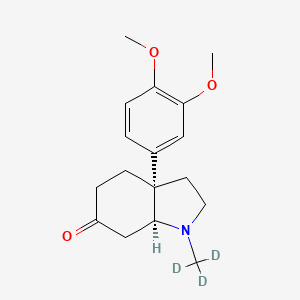
![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)

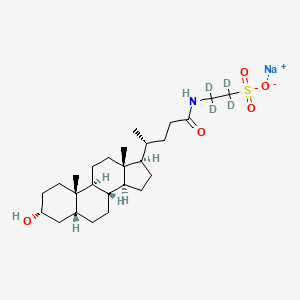
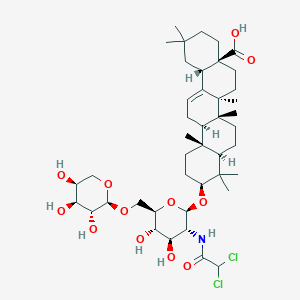
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
